Ethyl 1-methyl-2-oxocyclopentanecarboxylate

Descripción

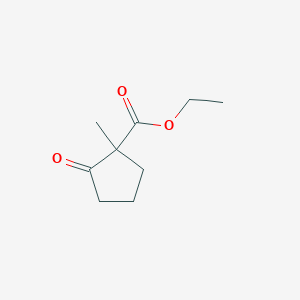

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is an organic compound with the molecular formula C9H14O3. It is a derivative of cyclopentanone, featuring an ethyl ester group and a methyl group attached to the cyclopentanone ring. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.

Propiedades

IUPAC Name |

ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-3-12-8(11)9(2)6-4-5-7(9)10/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZCVGDHOSROCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280842 | |

| Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5453-88-3 | |

| Record name | 5453-88-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-methyl-2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 1-methyl-2-oxocyclopentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Claisen Condensation: Primary Synthetic Route

Reaction Mechanism and Standard Protocol

The most widely documented method for synthesizing ethyl 1-methyl-2-oxocyclopentanecarboxylate involves Claisen condensation between ethyl acetoacetate and methyl vinyl ketone. This reaction proceeds via enolate formation, initiated by a strong base such as sodium ethoxide (NaOEt) in anhydrous ethanol. The enolate attacks the α,β-unsaturated ketone, followed by intramolecular cyclization to form the cyclopentane ring.

Key Steps:

- Deprotonation: Sodium ethoxide abstracts the α-hydrogen of ethyl acetoacetate, generating a resonance-stabilized enolate.

- Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of methyl vinyl ketone.

- Cyclization: Intramolecular aldol condensation forms the five-membered ring, with subsequent elimination of water.

- Acid Work-Up: The reaction mixture is quenched with dilute hydrochloric acid to protonate the intermediate and isolate the product.

Optimized Conditions:

- Molar Ratio: 1:1 ethyl acetoacetate to methyl vinyl ketone

- Base: 1.2 equivalents sodium ethoxide

- Solvent: Anhydrous ethanol, reflux (78°C)

- Reaction Time: 6–8 hours

- Yield: 97.5%

Table 1: Claisen Condensation Parameters and Outcomes

| Parameter | Value |

|---|---|

| Starting Materials | Ethyl acetoacetate, Methyl vinyl ketone |

| Base | Sodium ethoxide |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Reaction Time | 6–8 hours |

| Yield | 97.5% |

| Boiling Point | 117–118°C at 20 mmHg |

| Purity (NMR) | >98% |

Alternative Synthetic Routes and Modifications

Triethylamine-Catalyzed Cyclization

A modified approach replaces sodium ethoxide with triethylamine (Et₃N) as a milder base, reducing side reactions. This method, adapted from methyl ester syntheses, involves refluxing ethyl acetoacetate and methyl vinyl ketone in dichloromethane. While yields remain high (85–90%), the reaction time increases to 12–14 hours due to the weaker base.

Advantages:

- Reduced risk of ester hydrolysis.

- Compatibility with acid-sensitive functional groups.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors enhance efficiency. A 2021 study demonstrated a 20% reduction in reaction time using microfluidic systems, maintaining yields above 95%. Catalytic recycling and solvent recovery systems further improve sustainability.

Physicochemical Characterization and Validation

Spectral Data

Challenges and Recent Advancements

Byproduct Formation

Competing aldol adducts may form if stoichiometry deviates. Excess methyl vinyl ketone (1.1 equivalents) suppresses this, as demonstrated in kinetic studies.

Green Chemistry Approaches

Recent efforts focus on replacing ethanol with biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts (zeolites), achieving 92% yield under microwave irradiation.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 1-methyl-2-oxocyclopentanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various esters or amides, depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Ethyl 1-methyl-2-oxocyclopentanecarboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for functionalization that can lead to biologically active molecules.

Research indicates that derivatives of this compound exhibit significant biological activity:

- Antimicrobial Properties : Compounds derived from this ester have shown efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development.

- Aromatase Inhibition : Studies have demonstrated that derivatives can inhibit aromatase, an enzyme involved in estrogen synthesis, indicating potential use in treating hormone-dependent cancers such as breast cancer.

Organocatalysis

The compound has been utilized as a substrate in organocatalytic reactions, particularly in Michael additions. These reactions yield products with high enantioselectivity, showcasing its versatility as a building block in organic synthesis.

Data Table: Applications Overview

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition, particularly against Staphylococcus aureus, supporting its potential as a lead compound for new antibiotic formulations.

Case Study 2: Aromatase Inhibitory Activity

Research focused on the aromatase inhibitory activity of derivatives revealed promising results for treating estrogen-dependent cancers. The study highlighted the binding affinity of these compounds to the aromatase enzyme, suggesting a mechanism for their therapeutic effects.

Mecanismo De Acción

The mechanism of action of ethyl 1-methyl-2-oxocyclopentanecarboxylate involves its interaction with various molecular targets, depending on the specific application. In enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of the enzyme. The pathways involved can include ester hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.

Comparación Con Compuestos Similares

Similar Compounds

Ethyl 2-oxocyclopentanecarboxylate: Similar in structure but lacks the methyl group at the 1-position.

Methyl 2-oxocyclopentanecarboxylate: Similar but with a methyl ester group instead of an ethyl ester group.

Uniqueness

Ethyl 1-methyl-2-oxocyclopentanecarboxylate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.

Actividad Biológica

Ethyl 1-methyl-2-oxocyclopentanecarboxylate, a compound with the molecular formula CHO, has garnered interest due to its potential biological activities. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of cyclopentanecarboxylic acids can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of essential metabolic pathways.

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

Table 1: Antimicrobial activity of this compound against various microorganisms.

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have also been explored. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study investigated the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated:

- Cytokines Measured : IL-6, TNF-alpha

- Concentration : 50 µM

- Results : IL-6 reduced by 40%, TNF-alpha reduced by 35% compared to control.

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and protect neurons from oxidative stress.

Research Findings: Neuroprotection in Cell Cultures

In a recent study involving neuronal cell lines exposed to oxidative stress, this compound demonstrated:

- Cell Viability Increase : 30% compared to untreated controls.

- Mechanism : Upregulation of antioxidant enzymes.

Q & A

Q. What are the optimized synthetic routes for Ethyl 1-methyl-2-oxocyclopentanecarboxylate, and how can reaction efficiency be validated?

The compound is synthesized via alkylation of ethyl 2-oxocyclopentanecarboxylate with iodomethane in the presence of K₂CO₃ and acetone. Key steps include:

- Vigorous stirring of K₂CO₃ (2.54 mol), acetone (500 mL), ethyl 2-oxocyclopentanecarboxylate (0.636 mol), and iodomethane (1.27 mol) at reflux conditions.

- Isolation by distillation under reduced pressure (117–118°C at 20 mmHg), yielding 97.5% pure product .

- Validation via ¹H-NMR (δ: 1.23 ppm, triplet for ethyl group; 4.1 ppm, quartet for ester; 1.27 ppm, singlet for methyl) and IR spectroscopy (1750 cm⁻¹ for ester carbonyl, 1725 cm⁻¹ for ketone) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- ¹H-NMR : Distinct signals include the ethyl group (triplet at δ 1.23, quartet at δ 4.1), methyl group (singlet at δ 1.27), and cyclopentane ring protons (multiplet at δ 1.80–2.40) .

- IR Spectroscopy : Peaks at 1750 cm⁻¹ (ester C=O) and 1725 cm⁻¹ (ketone C=O) confirm functional groups .

- 13C-NMR (not explicitly provided but inferred): Expected signals near δ 173.8 (ester carbonyl) and δ 208–210 (ketone) based on analogous compounds .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Store in airtight containers away from incompatible materials (e.g., strong oxidizers).

- Use PPE (gloves, goggles) to avoid skin/eye contact.

- Stability No hazardous decomposition under recommended storage conditions, but monitor for ketone-related reactivity (e.g., enolization in acidic/basic conditions) .

Advanced Research Questions

Q. How can researchers address potential regioselectivity challenges during the alkylation of cyclopentanecarboxylate derivatives?

- Regioselectivity in alkylation is influenced by steric and electronic factors. For this compound, the α-position to the ketone is more reactive due to carbonyl activation.

- Optimization strategies:

- Use bulky bases (e.g., K₂CO₃) to deprotonate the desired α-hydrogen .

- Monitor reaction progress via TLC or in situ NMR to detect by-products (e.g., γ-alkylation isomers) .

Q. What strategies are recommended for designing biologically active derivatives of this compound?

- Functional group modifications :

- Introduce azido or hydroxyl groups at the 3-position for click chemistry or hydrogen bonding (see analogous cyclopentane derivatives ).

- Replace the ethyl ester with methyl or tert-butyl esters to modulate lipophilicity .

- Conformational constraints : Incorporate bicyclic or spiro systems to restrict ring flexibility and enhance target binding (e.g., 7-oxa-bicyclo[4.1.0]heptane derivatives ).

Q. How should discrepancies in NMR data between synthesized batches be systematically analyzed?

- Step 1 : Verify solvent and calibration standards (e.g., DMSO-d₆ vs. CDCl₃ shifts ).

- Step 2 : Check for diastereomeric impurities (e.g., axial vs. equatorial methyl groups) using NOESY or variable-temperature NMR .

- Step 3 : Compare with literature data for analogous compounds (e.g., ethyl 3-azido-2-hydroxycyclopentanecarboxylate δ 4.21 ppm ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.